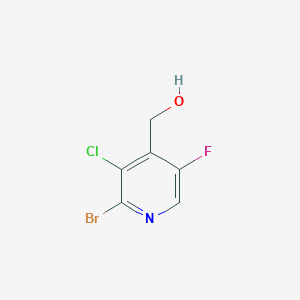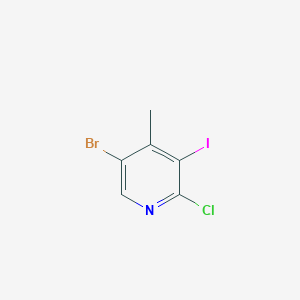
1-(3-Bromo-2-ethoxyphenyl)-ethylamine hydrochloride
Overview
Description
“1-(3-Bromo-2-ethoxyphenyl)-ethylamine hydrochloride” is a chemical compound . It is related to “1-(3-Bromo-2-methoxyphenyl)ethanol”, which is a key precursor for the synthesis of Lusutrombopag .
Synthesis Analysis
The synthesis of related compounds involves the bioreduction of 1-(3’-bromo-2’-methoxyphenyl)ethanone (1a). This process uses a carbonyl reductase from Novosphingobium aromaticivorans (CBR), which can completely convert 100 g/L of 1a to (S)-1b . Another carbonyl reductase from Novosphingobium sp. Leaf2 (NoCR) was identified to completely convert 200 g/L of 1a to (S)-1b with excellent enantioselectivity (>99% ee) and 77% isolated yield using FDH/formate system for NADH regeneration .Chemical Reactions Analysis
The chemical reactions involving related compounds include the catalytic protodeboronation of pinacol boronic esters utilizing a radical approach . This process is paired with a Matteson–CH2–homologation, allowing for formal anti-Markovnikov alkene hydromethylation .Scientific Research Applications
Suzuki–Miyaura Cross-Coupling Reactions
1-(3-Bromo-2-ethoxy-phenyl)-ethylamine, hydrochloride: is a potential candidate for use in Suzuki–Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds and is widely used in the synthesis of complex organic compounds. The presence of the bromo and ethoxy groups in the compound suggests that it could act as an electrophilic partner, reacting with organoboron reagents under palladium catalysis .
Protodeboronation Studies
The compound could be used in protodeboronation studies, which are essential for understanding the stability and reactivity of boronic esters. Protodeboronation is a key step in many synthetic routes, particularly when the boron moiety needs to be removed after a sequence of reactions. Research in this area could lead to the development of new methods for the synthesis of pharmaceuticals and fine chemicals .
Development of Boron Reagents
As a brominated and ethoxylated aromatic amine, 1-(3-Bromo-2-ethoxy-phenyl)-ethylamine, hydrochloride might be used in the development of new boron reagents. These reagents are crucial for various organic transformations, including oxidations, aminations, halogenations, and C-C bond formations .
Safety and Handling Protocols
Finally, the compound could be studied to develop comprehensive safety and handling protocols. Understanding its physical and chemical properties, such as reactivity, stability, and toxicity, is crucial for its safe use in research laboratories .
Safety and Hazards
properties
IUPAC Name |
1-(3-bromo-2-ethoxyphenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14BrNO.ClH/c1-3-13-10-8(7(2)12)5-4-6-9(10)11;/h4-7H,3,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LANXUTQSWGIYFX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC=C1Br)C(C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Bromo-2-ethoxy-phenyl)-ethylamine, hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



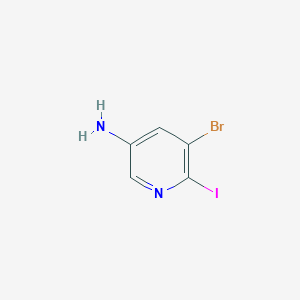
![1-[(4-Bromo-3-fluorophenyl)methyl]azetidine](/img/structure/B1383893.png)

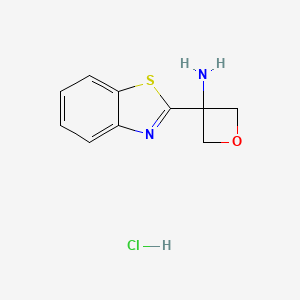
![2-Bromo-5H-cyclopenta[b]pyridin-7(6H)-one](/img/structure/B1383900.png)


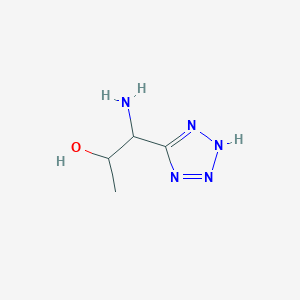
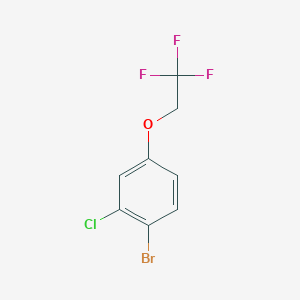
![[2-Bromo-3-(propan-2-yloxy)phenyl]methanamine](/img/structure/B1383909.png)
![4-Bromo-3-[(cyclobutylamino)methyl]phenol](/img/structure/B1383910.png)
